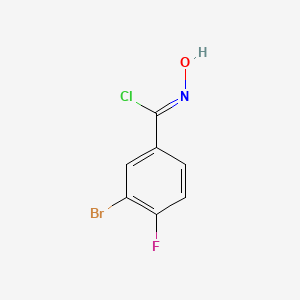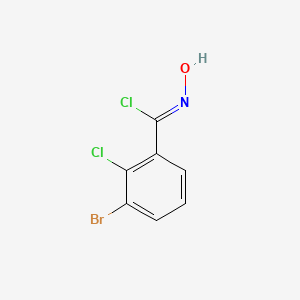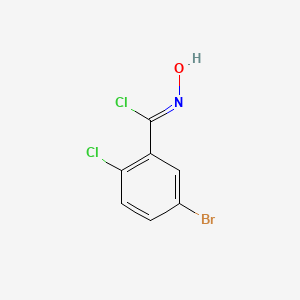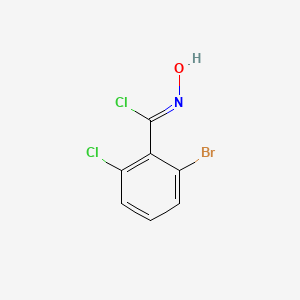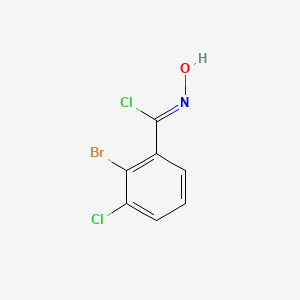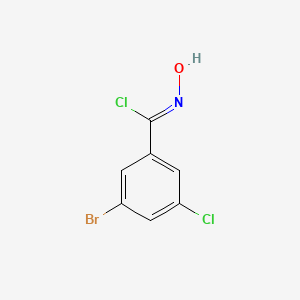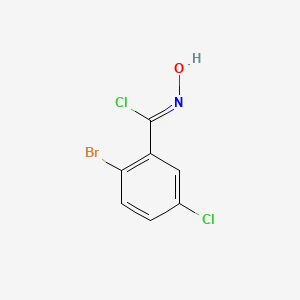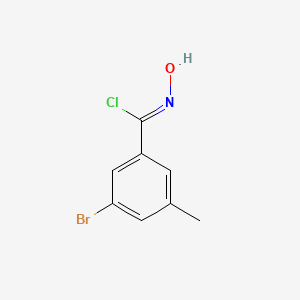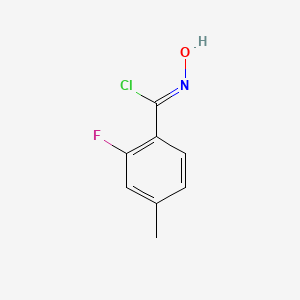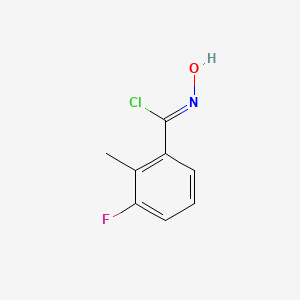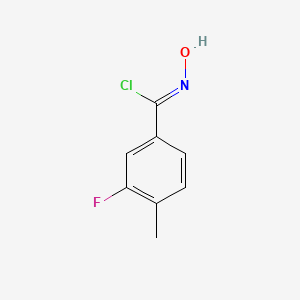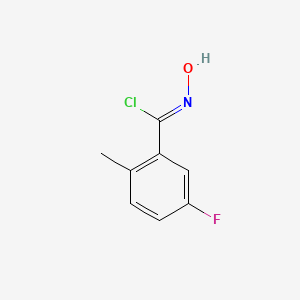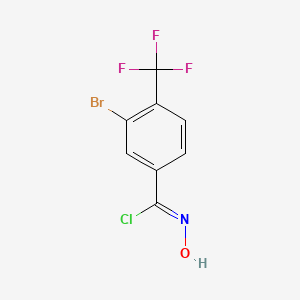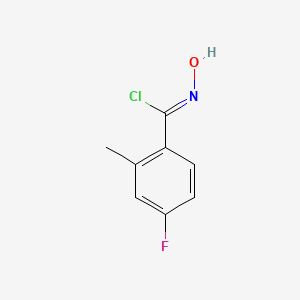
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride is an organic compound with a complex structure that includes a benzene ring substituted with a fluorine atom, a hydroxyl group, a methyl group, and a carboximidoyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydroxylamine to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carboximidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding oximes or reduced to amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding carboxylic acid and hydroxylamine
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oximes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用机制
The mechanism of action of 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved may include the formation of reactive intermediates that can further interact with cellular components .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride include:
- 4-fluoro-2-methylbenzoic acid
- 4-fluoro-2-methylbenzoyl chloride
- 4-fluoro-2-methylbenzamide
- 4-fluoro-2-methylbenzonitrile
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl and carboximidoyl chloride groups provide sites for further chemical modification and interaction with biological targets .
属性
IUPAC Name |
(1Z)-4-fluoro-N-hydroxy-2-methylbenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5-4-6(10)2-3-7(5)8(9)11-12/h2-4,12H,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCVBRJVNJQIPK-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
